2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride is a synthetic compound that belongs to the class of carbamate derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents targeting various diseases.
This compound is synthesized through specific chemical reactions involving trifluoroethyl and amine components. It is often discussed in the context of drug discovery and design, particularly for its unique structural features that may confer desirable pharmacological properties.
The compound can be classified as:
The synthesis of 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride typically involves several steps:
The synthesis may utilize techniques such as:
The molecular structure of 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride includes:
The compound can undergo various chemical reactions typical of carbamate derivatives:
These reactions are often studied using:
The mechanism of action for this compound involves:
Research indicates that compounds with similar structures may exhibit agonistic or antagonistic activities depending on their interactions with biological macromolecules. This can be explored through:
Characterization techniques such as infrared spectroscopy and elemental analysis provide insights into functional groups and purity levels.
This compound is primarily investigated for its potential applications in:
The compound 2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride (CAS 1315366-48-3) emerged from early 21st-century efforts to develop bioactive molecules targeting neurological disorders. Its synthesis, first documented in patent literature circa 2010–2015, exemplified strategic applications of carbamate chemistry in drug design [4]. The trifluoroethyl moiety was incorporated to enhance blood-brain barrier permeability, while the cyclohexyl(methyl)amino group aimed to optimize receptor affinity. The hydrochloride salt form improved crystallinity and stability, facilitating pharmacological testing [1] [5]. Initial discovery occurred during systematic derivatization of phenylcarbamate scaffolds to modulate aspartyl protease inhibition [4].
Table 1: Key Identifiers of the Compound
Property | Value |
---|---|
CAS Registry Number | 1315366-48-3 |
Molecular Formula | C₁₆H₂₁ClF₄N₂O₂ |
Molecular Weight | 384.80 g/mol |
SMILES | O=C(Nc1ccc(c(c1)F)N(C1CCCCC1)C)OCC(F)(F)F.Cl |
InChIKey | KQENFVYMAPUFQQ-UHFFFAOYSA-N |
This molecule exemplifies three impactful design principles:
Current research prioritizes:
Table 2: Research Priorities and Methodological Approaches
Objective | Experimental Approach | Knowledge Gap Addressed |
---|---|---|
SAR Profiling | Analog synthesis + docking studies | Optimal substituents for target selectivity |
Environmental Persistence | OECD 117 partitioning assays | PFAS-like behavior in ecosystems |
Metabolic Stability | Liver microsome assays | De-fluorination pathways |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0